molecular formula C12H9N3O3S B2416149 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 921816-00-4

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2416149
CAS No.: 921816-00-4
M. Wt: 275.28
InChI Key: QVQMALMJBQFMGM-UHFFFAOYSA-N
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Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound that incorporates both furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Introduction of furan and thiophene rings: The furan and thiophene rings can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic reagents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(furan-2-yl)acetamide: Similar structure but with the positions of the furan and thiophene rings swapped.

    N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is unique due to the combination of furan and thiophene rings, which can impart distinct electronic and steric properties

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S/c16-10(7-8-3-2-6-19-8)13-12-15-14-11(18-12)9-4-1-5-17-9/h1-6H,7H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQMALMJBQFMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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